molecular formula C7H13ClN2O B1431261 (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride CAS No. 1429238-55-0

(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride

Cat. No.: B1431261
CAS No.: 1429238-55-0
M. Wt: 176.64 g/mol
InChI Key: ZKMZMDVFKFXHKK-FYZOBXCZSA-N
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Description

®-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride is a heterocyclic compound that features a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a diketone or ketoester, followed by cyclization to form the bicyclic structure. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

®-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring, often using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, ®-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of ®-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are known for their diverse biological activities.

    Imidazo[1,2-a]pyrazines: Another class of compounds with a similar core structure, often studied for their potential therapeutic applications.

Uniqueness

®-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride is unique due to its specific stereochemistry and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(8aR)-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-2-1-6-5-8-3-4-9(6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMZMDVFKFXHKK-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@H]1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride
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Reactant of Route 6
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride

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